An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1-methylpyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1-methylpyrrolidin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the adage 'know thy molecule' has never been more pertinent. The journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges, many of which are intrinsically linked to the fundamental physicochemical properties of the molecule . These properties govern a compound's solubility, permeability, stability, and ultimately, its bioavailability and therapeutic efficacy. The pyrrolidinone scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of a multitude of bioactive agents.[1] This guide focuses on a specific, yet significant, derivative: 4-Hydroxy-1-methylpyrrolidin-2-one.
A comprehensive understanding of the physicochemical characteristics of 4-Hydroxy-1-methylpyrrolidin-2-one is paramount for any researcher aiming to leverage its potential in drug design and development. This document serves as a detailed technical guide, providing not only a summary of available data but also robust, field-proven experimental protocols for the determination of its core physicochemical parameters. It is designed to empower researchers to generate reliable and reproducible data, thereby facilitating informed decision-making in their discovery and development pipelines.
Molecular Identity and Structural Elucidation
4-Hydroxy-1-methylpyrrolidin-2-one is a chiral, five-membered lactam bearing a hydroxyl group at the 4-position and a methyl group on the nitrogen atom. The presence of a stereocenter at the 4-position means the compound can exist as two enantiomers, (R)- and (S)-4-Hydroxy-1-methylpyrrolidin-2-one, or as a racemic mixture. It is crucial for researchers to be cognizant of the specific stereochemistry of their sample, as this can significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Caption: 2D structure of 4-Hydroxy-1-methylpyrrolidin-2-one.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| CAS Number | 222856-39-5 (racemate/unspecified stereochemistry) | [3] |
| 252642-41-4 ((R)-enantiomer) | [4] | |
| InChI | InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 | [2] |
| InChIKey | YRVPVSMWSPGZSV-UHFFFAOYSA-N | [2] |
| SMILES | CN1CC(C(C1)=O)O | [2] |
Physicochemical Properties: A Data-Driven Perspective
A thorough literature search reveals a notable scarcity of experimentally determined physicochemical data for 4-Hydroxy-1-methylpyrrolidin-2-one. The PubChemLite database entry for this compound explicitly states, "No literature data available for this compound."[2] This underscores the critical need for researchers working with this molecule to perform their own characterization.
In the absence of direct experimental data, we can draw cautious inferences from its close structural analog, 4-hydroxy-2-pyrrolidone. A systematic study on the racemic and enantiomeric forms of 4-hydroxy-2-pyrrolidone by Wang et al. (2004) provides valuable insights into the behavior of the core scaffold.[5][6] It is important to emphasize that the N-methylation in our target compound will influence properties such as polarity, hydrogen bonding potential, and ultimately, its melting point, boiling point, and solubility.
Table of Physicochemical Properties (Data for 4-hydroxy-2-pyrrolidone as a reference):
| Property | Experimental Value (for 4-hydroxy-2-pyrrolidone) | Predicted Value (for 4-Hydroxy-1-methylpyrrolidin-2-one) | Significance in Drug Development |
| Melting Point | Racemate: Eutectic melting point observed in phase diagram | Not available | Purity assessment, solid-state stability, and formulation design. |
| Boiling Point | Not reported | Not available | Purification (distillation), volatility, and handling conditions. |
| Aqueous Solubility | Soluble in isopropanol (solubility diagrams provided in the study) | Not available | Crucial for bioavailability, formulation of parenteral and oral dosage forms. |
| pKa | Not reported | Not available | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | Not available | -1.2 (XlogP)[2] | A measure of lipophilicity, which influences membrane permeability and in vivo distribution. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Hydroxy-1-methylpyrrolidin-2-one. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample of 4-Hydroxy-1-methylpyrrolidin-2-one is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
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Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.
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Precise Determination: For an accurate measurement, heat the sample at a rate of approximately 1-2 °C per minute, starting from about 15-20 °C below the estimated melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-1 °C).
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
- 4. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
